Product packaging for 3-Bromophthalide(Cat. No.:CAS No. 6940-49-4)

3-Bromophthalide

Cat. No.: B1266435
CAS No.: 6940-49-4
M. Wt: 213.03 g/mol
InChI Key: CLMSHAWYULIVFQ-UHFFFAOYSA-N
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Description

3-Bromophthalide (CAS 6940-49-4) is an important organic building block and potent antibacterial agent with significant utility in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a key intermediate for constructing more complex molecules. It is used in the synthesis of phthalocyanine pigments, ampicillin, and penicillin derivatives, as well as pizotifen, a medication used for migraines . Furthermore, it serves as a precursor for compounds like 3-morpholin-4-yl-3H-isobenzofuran-1-one through reaction with morpholine . As an antibacterial compound, this compound exerts its effect by blocking the synthesis of fatty acids, a crucial component of the bacterial cell membrane, ultimately leading to bacterial cell death . This mechanism makes it a compound of interest in antimicrobial research. This compound can be efficiently synthesized via a light-initiated radical bromination of phthalide using N-bromosuccinimide (NBS) in carbon tetrachloride, a modified Wohl-Ziegler procedure that offers completion within a few hours and high yields . This compound is characterized as a white to beige crystalline powder with a melting point in the range of 80-87 °C and a molecular weight of 213.03 g/mol . It is recommended to store this light- and moisture-sensitive material in a cool, dark place, preferably under inert gas . Researchers should handle it with care, using appropriate personal protective equipment as it may cause skin and serious eye irritation . Note that cases of allergy to this compound have been reported, so precautions to avoid inhalation and skin contact are advised . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrO2 B1266435 3-Bromophthalide CAS No. 6940-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-3H-2-benzofuran-1-one
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InChI

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CLMSHAWYULIVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID20884304
Record name 1(3H)-Isobenzofuranone, 3-bromo-
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Molecular Weight

213.03 g/mol
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CAS No.

6940-49-4
Record name 3-Bromophthalide
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Record name 1(3H)-Isobenzofuranone, 3-bromo-
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Record name 1(3H)-Isobenzofuranone, 3-bromo-
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Ii. Synthetic Methodologies for 3 Bromophthalide

Conventional Synthetic Routes

Several conventional methods have been established for the synthesis of 3-bromophthalide, a valuable intermediate in the preparation of pharmaceuticals and other fine chemicals. guidechem.com These routes primarily involve the bromination of phthalide (B148349) or related precursors.

Bromination of Phthalide with Bromine

Direct bromination of phthalide with elemental bromine represents a traditional approach to obtaining this compound. In this method, phthalide is treated with bromine at elevated temperatures. orgsyn.org The reaction, typically carried out in the melt, involves passing a stream of carbon dioxide through bromine and then into the molten phthalide. orgsyn.org The temperature is maintained between 135–150°C. orgsyn.org This process can yield this compound in amounts of 82-83%. orgsyn.orggoogle.com However, the reaction time is lengthy, often requiring 10–13 hours to complete. orgsyn.orgorgsyn.org

Table 1: Reaction Conditions for Bromination of Phthalide with Bromine
ParameterValue
ReactantPhthalide
Brominating AgentBromine (Br₂)
Temperature135–150°C orgsyn.org
Duration10–13 hours orgsyn.orgorgsyn.org
Yield82–83% orgsyn.orggoogle.com

Reaction of Phthalide with N-Bromosuccinimide (NBS)

A widely used and often preferred alternative to direct bromination is the reaction of phthalide with N-Bromosuccinimide (NBS). orgsyn.orggoogle.com This method, a modification of the Wohl-Ziegler reaction, offers advantages in terms of reaction time and applicability for smaller-scale preparations. orgsyn.org The reaction is typically carried out by refluxing phthalide and NBS in a solvent like dry carbon tetrachloride. orgsyn.orgchemicalbook.com

The reaction is initiated by a radical initiator, such as benzoyl peroxide or α-azo-iso-butyronitrile (AIBN), or by exposure to light. orgsyn.orgnih.govprepchem.com For instance, the reaction mixture can be exposed to the light of a 100-watt unfrosted light bulb. orgsyn.orgchemicalbook.com The reaction is refluxed for a period ranging from 30 minutes to 4 hours. orgsyn.orgnih.gov The completion of the reaction is indicated by the disappearance of the denser NBS from the bottom of the flask and the accumulation of the less dense succinimide (B58015) at the top. orgsyn.orgprepchem.com

To optimize the yield and suppress the formation of byproducts like dibromide, the amount of NBS can be adjusted. acs.org Studies have shown that using 1.1 equivalents of NBS can effectively avoid the formation of dibromide byproducts and increase the yield of the bromination reaction to 95.6%. acs.org

Table 2: Optimized Conditions for Phthalide Bromination with NBS
ParameterCondition
ReactantPhthalide
Brominating AgentN-Bromosuccinimide (NBS)
SolventCarbon Tetrachloride (CCl₄)
InitiatorLight (100W bulb) or Benzoyl Peroxide/AIBN orgsyn.orgnih.govprepchem.com
TemperatureReflux orgsyn.orgnih.gov
Reaction Time0.5 - 4 hours orgsyn.orgnih.gov
NBS Equivalents1.1 acs.org

The reaction of phthalide with NBS typically yields crude this compound in the range of 75–81%. orgsyn.orggoogle.com However, with optimized conditions, such as using a slight excess of NBS, yields can be significantly higher, reaching up to 93.4% for the crude product and even quantitative yields in some cases. orgsyn.orgnih.govacs.org

The crude product, which may have a melting point of 74–80°C, can be purified by recrystallization. orgsyn.orgchemicalbook.com A common solvent for recrystallization is cyclohexane, which yields colorless plates of pure this compound with a melting point of 78–80°C. orgsyn.orgprepchem.com It is noted that pure this compound can decompose upon standing, leading to a depression in its melting point. orgsyn.org

Reaction Conditions and Optimizations

Halogenation of 3-Chlorophthalide (B1581739) with Gaseous Hydrogen Bromide

Another synthetic route involves the transhalogenation of 3-chlorophthalide using gaseous hydrogen bromide. google.com This method is reported to achieve a high yield of over 90%. google.com A key advantage of this process is that it avoids the loss of bromine as hydrogen bromide, which occurs in other methods. google.com However, a significant drawback is the difficulty in handling anhydrous hydrogen bromide gas, which often requires specially designed reactors to ensure efficient dispersion in the molten 3-chlorophthalide. google.com

Reaction of o-Toluic Acid with Bromine

This compound can also be synthesized directly from o-toluic acid by reacting it with bromine at elevated temperatures. google.comgoogle.com This method is considered economical as o-toluic acid is a readily available and inexpensive starting material. google.com The reaction proceeds by heating o-toluic acid to 126-134°C, followed by the continuous dropwise addition of liquid bromine while maintaining the reaction temperature at 135-145°C. google.com

The mass ratio of o-toluic acid to bromine is a critical parameter, with a preferred ratio of 1:2.6 ensuring a slight excess of bromine to drive the reaction to completion. google.com The reaction time typically ranges from 4 to 6 hours. After the reaction, the product is cooled and recrystallized from a solvent such as sym-tetrachloroethane at 80-84°C to obtain this compound with high yield and purity. google.com Yields exceeding 90% have been reported under optimized conditions.

Table 3: Reaction of o-Toluic Acid with Bromine
ParameterValue
Reactanto-Toluic Acid
Brominating AgentLiquid Bromine
Reaction Temperature135–145°C google.com
Mass Ratio (o-Toluic Acid:Bromine)1:2.6 (preferred) google.com
Recrystallization Solventsym-Tetrachloroethane google.com
Recrystallization Temperature80–84°C google.com
Yield>90%
Reaction Mechanism and Intermediates

The synthesis of this compound from o-toluic acid and bromine involves a multi-step reaction mechanism. The process can be conceptually divided into two primary stages. Initially, o-toluic acid undergoes bromination. This is followed by an intramolecular cyclization to form the phthalide ring structure.

In related syntheses, such as the bromination of alkenes, the mechanism is understood to proceed through the formation of a key intermediate known as a bromonium ion. rsc.org This three-membered ring containing a positively charged bromine atom is formed when an electrophilic bromine source interacts with a double bond. rsc.orgsci-hub.se This intermediate is highly reactive and is subsequently opened by a nucleophile. rsc.org In the synthesis of certain bromo-substituted phthalides under acidic conditions, the formation of a bromonium ion intermediate has also been identified as a crucial step. chemrxiv.org

Another pathway involves the reaction of phthalide with N-bromosuccinimide (NBS), a modification of the Wohl-Ziegler reaction, which proceeds via a radical mechanism. orgsyn.org In the synthesis of 3-(amine dithiocarbamyl) phthalides starting from 3-chlorophthalide, an unstable benzoic dithiocarbamic anhydride (B1165640) intermediate is proposed, which then rapidly rearranges to the final product. derpharmachemica.com

Influence of Reaction Temperature and Feeding Mode

Process parameters such as reaction temperature and the mode of reactant addition exert a significant influence on the yield and purity of this compound.

In the synthesis from o-methyl benzoic acid and liquid bromine, the reaction temperature is a critical factor. google.com A specific temperature range of 135–145 °C is considered optimal for achieving the best yield and purity of the final product. google.com After the addition of bromine is complete, the temperature is adjusted to 130–140 °C and held for 1 to 2 hours to ensure the reaction reaches completion. google.com

The feeding mode is also crucial for process control and product quality. A continuous, dropwise addition of liquid bromine to the heated o-methyl benzoic acid is the preferred method. google.com This controlled addition helps to manage the exothermic nature of the reaction and maintain the optimal temperature range. The mass ratio of o-toluic acid to bromine is also optimized, with a ratio of 1:2.6 being preferable to ensure a slight excess of bromine, thereby improving the conversion of the o-toluic acid. google.com

The table below summarizes the optimized reaction conditions for the synthesis of this compound from o-toluic acid.

Table 1: Optimized Reaction Parameters

Parameter Value Purpose
Initial Heating Temperature 126–134 °C Prepares the reactant for bromination. google.com
Reaction Temperature 135–145 °C Optimal range for yield and purity. google.com
Post-Reaction Temperature 130–140 °C Ensures reaction completion. google.com
Feeding Mode Continuous dropwise addition Controls reaction rate and temperature. google.com
Reactant Mass Ratio (o-toluic acid:bromine) 1:2.6 Improves reactant conversion. google.com
Recrystallization Techniques for Purity Enhancement

Recrystallization is a fundamental technique used to purify solid compounds by removing impurities. mt.com The process involves dissolving the impure solid in a suitable hot solvent and allowing the solution to cool slowly, which permits the formation of pure crystals. mt.comnumberanalytics.com

For the purification of this compound, several recrystallization solvents and techniques have been reported to enhance its purity. After the initial synthesis, the crude product can be purified by crystallization from various organic solvents. google.com

One specific method involves cooling the reaction product to 80–84 °C and then adding sym-tetrachloroethane to induce recrystallization. This specific temperature is chosen to maximize the effectiveness of the recrystallization process, leading to a product with high yield and purity. google.com Other effective solvents for recrystallizing crude this compound include cyclohexane, petroleum ether, and carbon tetrachloride. orgsyn.orggoogle.com When using cyclohexane, approximately 150 ml is needed to recrystallize 12–13 grams of crude product, and the solvent temperature should be kept below 70°C to prevent the material from oiling out. orgsyn.org

Table 2: Solvents for this compound Recrystallization

Solvent Conditions Reference
sym-Tetrachloroethane Cool product to 80-84 °C before adding solvent. google.com
Cyclohexane Keep solvent temperature below 70 °C. orgsyn.org
Petroleum Ether General crystallization. google.com
Carbon Tetrachloride General crystallization. google.com

Advanced and Green Chemistry Approaches

In line with the principles of green chemistry, which aim to reduce waste and energy consumption, advanced synthetic methods are being explored. derpharmachemica.com These approaches seek to provide more environmentally friendly and efficient routes to chemical compounds.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant green chemistry technique. derpharmachemica.com By coupling directly with reaction molecules, microwave irradiation can lead to a rapid increase in temperature, often resulting in shorter reaction times, improved yields, and higher product quality compared to conventional heating methods. derpharmachemica.comrsc.org

This technology has been successfully applied to the synthesis of various heterocyclic compounds. For instance, the synthesis of 3-(amine dithiocarbamyl) phthalides, which can use this compound as a starting material, has been achieved with excellent yields under microwave irradiation in an aqueous medium. derpharmachemica.com This method is noted for being efficient and environmentally benign. derpharmachemica.com Similarly, microwave irradiation has been used for the rapid, solventless synthesis of other heterocyclic structures like coumarins. mdpi.com

Environmentally Benign Bromination Methods

Traditional bromination methods often use molecular bromine (Br₂), which poses significant hazards due to its toxicity and corrosive nature. researchgate.netcambridgescholars.com Modern approaches focus on developing safer and more environmentally friendly bromination protocols. These methods often generate the brominating agent in situ from less harmful bromide salts. researchgate.net

One such eco-friendly protocol involves the use of potassium bromide (KBr) as the bromide source, hydrogen peroxide (H₂O₂) as an oxidant, and boric acid as a recyclable catalyst. researchgate.net This system effectively brominates organic substrates at room temperature. researchgate.net Another approach uses N-bromosuccinimide (NBS), which is a solid and safer alternative to liquid bromine for the bromination of various compounds under mild conditions. orgsyn.orgcambridgescholars.com Visible-light-mediated procedures, sometimes employing systems like HBr-oxidant, also represent a more sustainable pathway for bromination reactions. rsc.org

A novel and environmentally friendly method for the synthesis of bromo-substituted amino phthalides has been developed that proceeds via a bromonium ion intermediate. chemrxiv.org This reaction occurs under acidic conditions at elevated temperatures. chemrxiv.org In this process, the bromide ion is oxidized in concentrated sulfuric acid at a critical temperature of 170°C, which facilitates electrophilic bromination. chemrxiv.org It is understood that this compound is formed as an initial intermediate, which may then undergo further reaction depending on the specific substrates and conditions. chemrxiv.org The formation of bromonium ions is a key mechanistic feature in the electrophilic addition of bromine to alkenes, and harnessing this intermediate in a controlled manner is central to several modern bromination strategies. rsc.orgsci-hub.se

Atom Economy and Halide Conservation

The principles of atom economy, a central concept in green chemistry, advocate for maximizing the incorporation of all materials used in a process into the final product. ulaval.ca In the synthesis of this compound, this principle is particularly relevant to the utilization of the bromine atom.

Several established methods for preparing this compound exhibit suboptimal atom economy with respect to the halogen. For instance, the direct bromination of phthalide in a melt, while providing a respectable yield of 83%, and the reaction of phthalide with N-bromosuccinimide (NBS) with a yield of 75-81%, both suffer from the same drawback: only half of the bromine used is incorporated into the desired product. google.com The other half is lost as hydrogen bromide (HBr) or as bromide in the generation of the N-bromosuccinimide reagent. google.com The situation is even less favorable in the bromination of o-toluic acid, where three out of every four bromine atoms are lost as HBr. google.com

In contrast, a method involving the halogenation of 3-chlorophthalide with gaseous hydrogen bromide achieves a significantly higher yield of over 90% and represents a more atom-economical approach. google.com This process facilitates a more efficient transfer of the bromine atom to the phthalide backbone.

Continuous Flow Processes for Production Optimization

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. innovation.ca This approach involves the continuous pumping of reactants through a network of tubes or microreactors, enabling precise control over reaction parameters such as temperature, pressure, and mixing. innovation.ca The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, leading to better reaction control, increased safety, reduced reaction times, and often improved yields and selectivity. innovation.ca

For the production of this compound, the adoption of continuous flow processes presents a compelling opportunity for optimization. A patented method for the preparation of this compound from o-methyl benzoic acid and liquid bromine already incorporates a key element of flow chemistry by specifying the continuous and dropwise addition of bromine at a controlled temperature range of 135-145°C. google.com This continuous feeding strategy is crucial for managing the exothermic nature of the reaction and ensuring consistent product quality.

Implementing a fully continuous flow system for this synthesis could further enhance production efficiency and safety. Such a system would allow for the seamless integration of reaction, work-up, and purification steps, minimizing manual handling and potential exposure to hazardous materials. The ability to precisely control reaction conditions in a continuous flow setup can lead to higher purity products, potentially reducing the need for extensive purification steps like the recrystallization from sym-tetrachloroethane mentioned in the batch process. google.com The transition from batch to continuous flow manufacturing is a key strategy for achieving more efficient, safer, and more economical chemical production, aligning with the principles of sustainable development. innovation.ca

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route for this compound on an industrial scale hinges on a comprehensive evaluation of various factors, including efficiency, scalability, environmental impact, and cost-effectiveness.

Efficiency and Scalability Assessments

Different synthetic methods for this compound exhibit varying levels of efficiency and scalability.

Starting MaterialReagentYieldScalability Considerations
PhthalideBromine (melt)83% google.comDirect bromination can be challenging to control on a large scale due to the highly reactive nature of bromine.
PhthalideN-Bromosuccinimide (NBS)75-81% google.comorgsyn.orgThe use of NBS is suitable for smaller-scale preparations but can be less cost-effective for large-scale production. orgsyn.org
o-Toluic AcidBromine87% google.comThis method offers a good yield but has poor atom economy regarding bromine. google.com
3-ChlorophthalideHydrogen Bromide (gas)>90% google.comThis route shows high yield and better atom economy but requires handling of gaseous HBr.
o-Methyl Benzoic AcidBromine>78% A viable industrial method, particularly when implemented with continuous processing to manage reaction conditions. google.com

The Wohl-Ziegler reaction, a modification using N-bromosuccinimide, is noted as being preferable for small-scale synthesis due to its shorter reaction time of 3-4 hours compared to the 10-13 hours required for direct bromination of phthalide. orgsyn.org However, for industrial production, methods starting from more readily available and less expensive precursors like o-methyl benzoic acid are often favored. The scalability of these processes is significantly enhanced by the implementation of continuous flow technologies, which allow for better control and safety. innovation.ca

Environmental Impact and Sustainability Metrics

The environmental footprint of a chemical process is a critical consideration. qut.edu.au Key sustainability metrics include atom economy, energy consumption, waste generation, and the use of hazardous substances. numberanalytics.comqima.com

The bromination of o-toluic acid and the use of NBS in phthalide bromination are less environmentally favorable due to poor bromine atom economy, leading to the generation of bromide waste. google.com The use of solvents like carbon tetrachloride, as seen in some lab-scale preparations with NBS, is also a significant environmental concern due to its toxicity and environmental persistence. orgsyn.orgnih.gov

Modern synthetic approaches are increasingly focused on green chemistry principles to mitigate environmental impact. This includes the development of methods with higher atom economy and the use of less hazardous solvents. ulaval.cachemrxiv.org The environmental performance of a manufacturing process can be quantified using metrics such as the Global Warming Indicator (GWI), which measures greenhouse gas emissions. cetjournal.it The entire life cycle of the product, from raw material extraction to disposal, should be considered to assess its true environmental impact. vaayu.tech

Cost-Effectiveness and Industrial Viability

The economic feasibility of a synthetic route is paramount for its industrial application. nbinno.com The cost of raw materials is a major driver; for instance, the price of phthalide can make direct bromination less economically attractive than starting from o-methylbenzoic acid.

The reaction of 3-chlorophthalide with phosphorus tribromide, while providing a good yield, presents safety and environmental protection challenges that may render it unsuitable for large-scale industrial production. The use of expensive reagents like N-bromosuccinimide also increases production costs.

Ultimately, the most industrially viable methods are those that strike a balance between high yield, low raw material and energy costs, process safety, and minimal environmental impact. The bromination of o-methyl benzoic acid, particularly when optimized through continuous processing, appears to be a strong candidate for the industrial synthesis of this compound, offering a cost-effective and scalable route. google.comdatainsightsmarket.com

Iii. Chemical Reactivity and Reaction Mechanisms of 3 Bromophthalide

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, replaces a leaving group. matanginicollege.ac.inbyjus.com In the case of 3-bromophthalide, the bromine atom at the C-3 position serves as the leaving group.

The C-3 position of this compound is susceptible to nucleophilic attack, a reaction that is frequently utilized to introduce the phthalide (B148349) moiety into various compounds.

The reaction of this compound with secondary amines is highly dependent on the polarity of the solvent used. In polar solvents such as acetone (B3395972) and chloroform (B151607), the reaction yields amides of 2-formylbenzoic acid. Conversely, when the reaction is carried out in nonpolar solvents like benzene (B151609) or cyclohexane, the major products are 3-aminophthalides. This solvent-dependent reactivity highlights the influence of the reaction environment on the outcome of nucleophilic substitution with secondary aliphatic amines.

Table 1: Reaction of this compound with Secondary Amines

Secondary Amine Solvent Type Major Product
Diethylamine Polar (e.g., Acetone) N,N-Diethyl-2-formylbenzamide
Diethylamine Nonpolar (e.g., Benzene) 3-(Diethylamino)phthalide
Pyrrolidine Polar (e.g., Acetone) 2-Formyl-1-(pyrrolidin-1-ylcarbonyl)benzene
Pyrrolidine Nonpolar (e.g., Benzene) 3-(Pyrrolidin-1-yl)phthalide
Piperidine Polar (e.g., Acetone) 2-Formyl-1-(piperidine-1-carbonyl)benzene
Piperidine Nonpolar (e.g., Benzene) 3-(Piperidin-1-yl)phthalide
Morpholine Polar (e.g., Acetone) 4-(2-Formylbenzoyl)morpholine

This table is a representation of the general reaction outcomes and may not reflect specific yields or reaction conditions.

As established, the reaction between this compound and secondary amines can lead to two primary product types. The formation of 3-aminophthalides occurs through a direct nucleophilic substitution at the C-3 position, where the secondary amine displaces the bromide ion. In contrast, the formation of 2-formylbenzoic acid amides suggests a more complex reaction pathway. It is proposed that in polar solvents, the initial nucleophilic attack may occur at the C-1 (carbonyl) position, leading to a ring-opened intermediate that subsequently rearranges to form the amide of 2-formylbenzoic acid.

The nature of the primary amine, specifically whether it is aromatic or aliphatic, dictates the structure of the resulting product when reacted with this compound.

The reaction of this compound with primary aromatic amines, such as aniline, in solvents like acetone, ethanol (B145695), chloroform, or benzene, leads to the formation of 3-arylaminophthalides. nih.gov This reaction proceeds via a nucleophilic substitution where the amino group of the aromatic amine attacks the C-3 position of the phthalide, displacing the bromine atom.

Table 2: Synthesis of 3-Arylaminophthalides

Aromatic Amine Solvent Product
Aniline Acetone 3-(Phenylamino)phthalide
p-Toluidine Benzene 3-(p-Tolylamino)phthalide

This table provides examples of typical reactions and products.

In contrast, the reaction of this compound with primary aliphatic amines results in the formation of 3-hydroxy-N-alkylphthalimidines. This outcome suggests that the nucleophilic attack by the aliphatic amine occurs at the C-1 (carbonyl) carbon, leading to a ring-opening and subsequent cyclization to form the phthalimidine ring system.

Table 3: Formation of 3-Hydroxyphthalimidines

Aliphatic Amine Product
Ethylamine 3-Hydroxy-2-ethylphthalimidine
Propylamine 3-Hydroxy-2-propylphthalimidine

This table illustrates the general products formed from the reaction with primary aliphatic amines.

Synthesis of 3-Arylaminophthalides

Reaction with Hydrazine (B178648) and Phenylhydrazine (B124118)

The reaction of this compound with hydrazine and its derivatives, such as phenylhydrazine, serves as a key method for the synthesis of phthalazinone structures. These reactions proceed through a nucleophilic substitution pathway, where the nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic C-3 carbon of the phthalide ring.

The interaction between this compound and hydrazine hydrate (B1144303) or phenylhydrazine leads to the formation of 1(2H)-phthalazinone derivatives. For instance, the reaction of 4-methyl-3-bromophthalide with ethanolic hydrazine hydrate results in the formation of 5-methyl-1(2H)-phthalazinone. cdnsciencepub.com Similarly, phenylhydrazine can be used to produce N-phenyl substituted phthalazinones. quora.com The general mechanism involves the initial attack of the hydrazine on the C-3 carbon, followed by the displacement of the bromide ion and subsequent ring-opening and recyclization to form the stable pyridazinone ring system characteristic of phthalazinones. researchgate.net This reaction is a valuable synthetic route to a class of compounds with recognized biological activities. mdpi.comsapub.org

Nucleophilic Attack at C-1 Position

The general mechanism for nucleophilic substitution at a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. quora.comlibretexts.org In the case of this compound, after the initial substitution at C-3, a subsequent intramolecular or intermolecular nucleophilic attack can occur at the C-1 carbonyl. For instance, in the reaction with hydrazine, after the formation of an intermediate hydrazide, the terminal nitrogen can attack the C-1 carbonyl, leading to the cyclization and formation of the phthalazinone ring. researchgate.net The susceptibility of the C-1 position to nucleophilic attack is fundamental to the transformation of the phthalide skeleton into other heterocyclic systems. researchgate.net

Cross-Coupling Reactions

This compound serves as a valuable substrate in modern cross-coupling reactions, particularly those catalyzed by palladium. These reactions enable the formation of new carbon-carbon bonds at the C-3 position, providing access to a diverse range of substituted phthalides.

The palladium-catalyzed cross-coupling of this compound, which possesses a C(sp³)-Br bond, with various C(sp²) hybridized partners is an efficient method for synthesizing C(3)-arylphthalides. researchgate.net This transformation is a powerful tool in organic synthesis, allowing for the construction of complex molecular architectures from readily available starting materials. organic-chemistry.orgsioc-journal.cnrsc.org

A prominent example of C(sp³)-C(sp²) coupling involving this compound is the Suzuki-Miyaura coupling with arylboronic acids. researchgate.netwikipedia.org This reaction has been successfully employed to synthesize a variety of C(3)-arylphthalides. The reaction proceeds via a catalytic cycle involving a palladium(0) species. researchgate.netdiva-portal.org The key steps in the mechanism are the oxidative addition of the palladium catalyst to the C-Br bond of this compound, followed by transmetalation with the arylboronic acid (activated by a base), and concluding with reductive elimination to yield the C(3)-arylated phthalide product and regenerate the palladium(0) catalyst. researchgate.netwikipedia.org

The efficiency and yield of the Suzuki coupling of this compound with arylboronic acids are highly dependent on the reaction conditions. yonedalabs.comchemistryviews.orgbcrec.id Key parameters that have been optimized include the choice of palladium catalyst, ligand, base, and solvent system.

Research has shown that an efficient synthesis of C(3)-arylphthalides can be achieved using a palladium catalyst in the presence of a base and a suitable solvent mixture. researchgate.net For instance, the coupling of 3-bromoisobenzofuran-1(3H)-one with phenylboronic acid using Pd₂(dba)₃ as the catalyst and Na₂CO₃ as the base in a water:THF solvent system at 70°C has been reported to give high yields. researchgate.net The presence of water in the solvent system has been found to be beneficial for the reaction. researchgate.net

The optimization process often involves screening various combinations of these parameters to find the conditions that provide the highest yield and selectivity for the desired product. chemistryviews.orgbcrec.id The table below summarizes the optimized conditions for the Suzuki coupling of this compound with various arylboronic acids. researchgate.net

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylphthalide94
24-Methylphenylboronic acid3-(p-Tolyl)phthalide92
34-Ethylphenylboronic acid3-(4-Ethylphenyl)phthalide90
44-Methoxyphenylboronic acid3-(4-Methoxyphenyl)phthalide88
54-Fluorophenylboronic acid3-(4-Fluorophenyl)phthalide85
64-Chlorophenylboronic acid3-(4-Chlorophenyl)phthalide82
74-Bromophenylboronic acid3-(4-Bromophenyl)phthalide80

Reaction conditions: 3-bromoisobenzofuran-1(3H)-one (1.0 equiv), arylboronic acid (1.0 equiv), Pd₂(dba)₃ (1 mol%), Na₂CO₃ (1.0 equiv), H₂O:THF (9:1), 70 °C, 2 h. researchgate.net

The successful optimization of these reaction conditions allows for the synthesis of a combinatorial library of medicinally important C(3)-arylphthalides in excellent yields. researchgate.net

Coupling with Arylboronic Acids (Suzuki Coupling)

Other Metal-Catalyzed Coupling Transformations

Beyond the well-established Suzuki, Heck, and Sonogashira reactions, this compound engages in a range of other metal-catalyzed coupling transformations. These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules. Transition metals like palladium, nickel, and copper are often employed to catalyze these transformations. eie.grnih.gov

Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of C(3)-arylphthalides by coupling 3-bromophthalides with arylboronic acids. researchgate.net These C(sp3)-C(sp2) coupling reactions can proceed efficiently in the presence of water, highlighting a move towards more environmentally benign synthetic methods. researchgate.net The general mechanism for these palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool, especially for reactions involving C(sp3)-hybridized electrophiles like this compound. nih.gov These reactions can facilitate the formation of C(sp3)–C(sp2) bonds under mild conditions. nih.gov Furthermore, copper-catalyzed C-P coupling reactions have been developed for the synthesis of organophosphorus compounds, which are important in various fields, including catalysis and materials science. researchgate.net

Table 1: Examples of Other Metal-Catalyzed Coupling Reactions of this compound

CatalystCoupling PartnerProduct TypeReference
PalladiumArylboronic acids3-Arylphthalides researchgate.net
NickelOrganoboranesAlkylated phthalides nih.gov
CopperPhosphine reagentsPhosphinated phthalides researchgate.net

Radical Reactions and Mechanistic Pathways

Radical reactions of this compound offer a distinct set of synthetic transformations, often initiated by light or radical initiators. numberanalytics.com These reactions proceed through a three-stage mechanism: initiation, propagation, and termination. numberanalytics.comlumenlearning.com

The synthesis of this compound itself often involves a free-radical bromination of phthalide. nih.govorgsyn.org This reaction is typically initiated by ultraviolet (UV) light or a radical initiator like benzoyl peroxide. nih.govorgsyn.org The process begins with the homolytic cleavage of the bromine source, such as N-bromosuccinimide (NBS), to generate a bromine radical. orgsyn.orgbyjus.com

The initiation step involves the formation of radicals. numberanalytics.comsavemyexams.comchemistryscore.com This is followed by propagation steps where a bromine radical abstracts a hydrogen atom from the 3-position of phthalide to form a phthalidyl radical and hydrogen bromide. byjus.comchemistryscore.com This radical then reacts with another molecule of the bromine source to yield this compound and a new bromine radical, which continues the chain reaction. byjus.comsavemyexams.com Termination of the chain occurs when two radicals combine. lumenlearning.combyjus.com

In certain reactions, the bromine in this compound can act as an electrophile, participating in polar mechanisms. This occurs when the C-Br bond is polarized, leading to a partial positive charge on the bromine atom. N-halo compounds, for instance, are known to be sources of "positive halogens" and can act as powerful electrophiles. ijiset.com In the context of additions to alkenes, a halogen molecule can be polarized by the electron-rich double bond, leading to heterolytic bond cleavage and the formation of a positively charged halogen species that acts as an electrophile. libretexts.orgleah4sci.com This electrophilic halogen can then be attacked by a nucleophile. While not directly involving this compound as the halogen source, this principle illustrates how a carbon-bound bromine can exhibit electrophilic character. The reactivity of the C-Br bond in this compound can be influenced by the solvent and reaction conditions, potentially leading to reactions with nucleophiles via a polar mechanism.

Under photochemical conditions, this compound and its derivatives can undergo decomposition and transformation. derpharmachemica.com The energy from light absorption can lead to the homolytic cleavage of the C-Br bond, generating a phthalidyl radical. dbscience.org The fate of this radical intermediate determines the final products.

A notable photochemical reaction of 3-substituted phthalides is their decomposition to form meso-3,3'-dihydrobiphthalide. derpharmachemica.com For instance, the photolysis of 3-(amine dithiocarbamyl) phthalides, which can be synthesized from this compound, in a benzene solution yields meso-3,3'-dihydrobiphthalide as the primary isolable product. derpharmachemica.com This reaction is believed to proceed through the formation of a phthalidyl radical, which then dimerizes.

Photochemical Reactions and Decomposition Pathways

Transformation to Other Functional Groups and Heterocycles

This compound serves as a valuable precursor for the synthesis of various functional groups and heterocyclic compounds. slideshare.netnih.gov The bromine atom can be readily displaced by a variety of nucleophiles to introduce new functionalities at the 3-position.

For example, hydrolysis of this compound yields phthalaldehydic acid. orgsyn.org Reaction with alcohols can lead to the formation of 3-alkoxyphthalides. oup.com Furthermore, the reactivity of the phthalide ring system allows for its use in the construction of more complex heterocyclic structures. The development of one-pot, multi-component reactions starting from substituted 1,3-diketones has enabled the synthesis of meta-hetarylanilines, showcasing the versatility of heterocyclic building blocks. beilstein-journals.org

Table 2: Transformations of this compound

ReagentProduct TypeReference
WaterPhthalaldehydic acid orgsyn.org
Alcohols3-Alkoxyphthalides oup.com
Amine dithiocarbamates3-(Amine dithiocarbamyl) phthalides derpharmachemica.com
Arylboronic acids3-Arylphthalides researchgate.net

Synthesis of Isoquinazolines, Furan (B31954) Derivatives, Phthalazines, and Phthalimides

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures, including isoquinazolines, furan derivatives, phthalazines, and phthalimides.

The synthesis of phthalazines can be achieved through the reaction of this compound with hydrazine hydrate. For instance, 3-bromo-7-methylphthalide, when treated with hydrazine hydrate in refluxing absolute ethanol for 18 hours, yields 8-methyl-1(2H)phthalazinone. cdnsciencepub.com Similarly, bromination of 4-methylphthalide with N-bromosuccinimide followed by reaction with ethanolic hydrazine hydrate also produces a phthalazinone derivative. cdnsciencepub.com

The synthesis of phthalimides often involves the reaction of phthalic anhydride (B1165640) or its derivatives. turito.combyjus.com For example, N-benzyl-4-bromophthalimide and N-(tert-butyldimethylsilyl)-4-bromophthalimide can be converted to their corresponding 4-(pyridin-2-yl)phthalimide derivatives using a palladium-catalyzed Stille cross-coupling reaction. nih.gov Although not a direct reaction of this compound, this highlights a common pathway to functionalized phthalimides which can be analogous to reactions involving the phthalide core.

The preparation of certain furan derivatives can be accomplished through various synthetic routes. derpharmachemica.com While direct synthesis from this compound is not extensively documented in the provided context, the furan scaffold is a key component in many bioactive molecules. researchgate.net

A novel metal-free domino reaction of diazoalkylphosphonates with 3-bromophthalides provides access to the indenopyrazole scaffold, which incorporates a furan ring system. This sequence involves nucleophilic addition-elimination, Seyferth-Gilbert homologation, transphosphorylation, and a 1,3-dipolar cycloaddition. nih.gov

Conversion to Phthalide-3-OH Derivatives and Subsequent Transformations

A significant reaction of this compound is its hydrolysis to 3-hydroxyphthalide. This conversion is typically achieved by treating this compound with a base in an aqueous solution. For example, stirring this compound with 85% potassium hydroxide (B78521) in water under reflux for 2 hours, followed by acidification, yields 3-hydroxyphthalide in 86% yield. nih.gov This hydroxy derivative is a key intermediate for further synthetic transformations.

The 3-hydroxyphthalide exists in equilibrium with o-formylbenzoic acid. cdnsciencepub.com This equilibrium can be influenced by catalysts. cdnsciencepub.com

The hydroxyl group of 3-hydroxyphthalide can undergo various subsequent reactions, leading to a diverse range of substituted phthalide derivatives.

C-C Bond Formation:

Dehydrative Coupling: 3-Hydroxyphthalide can undergo a dehydrative coupling reaction with arene rings under acidic conditions (e.g., H₂SO₄/H₂O) to form 3-arylphthalides. nih.gov

Palladium-Catalyzed Suzuki Coupling: An efficient synthesis of C(3)-arylphthalides can be achieved by the palladium-catalyzed coupling of 3-bromophthalides with arylboronic acids. researchgate.netresearchgate.net This C(sp³)-C(sp²) coupling reaction proceeds in high yield in the presence of water. researchgate.netresearchgate.net

Condensation with Aldehydes: The phthalide anion, which can be generated from phthalide, can be condensed with aldehydes like butyraldehyde (B50154) and acetaldehyde (B116499) to form 3-(1-hydroxyalkyl)phthalides. nih.gov

Table 1: Synthesis of 3-Arylphthalides from 3-Hydroxyphthalide nih.gov

Aromatic ReactantProductYield (%)
2,4-Dihydroxybenzene3-(2,4-Dihydroxyphenyl)phthalide-
Anisole3-(4-Methoxyphenyl)phthalide-
Phenol3-(4-Hydroxyphenyl)phthalide-

Yields were not specified in the provided search result.

Table 2: Palladium-Catalyzed Suzuki Coupling of this compound with Arylboronic Acids researchgate.net

Arylboronic AcidCatalyst SystemProductYield (%)
Phenylboronic acidPdCl₂(PPh₃)₂ / Na₂CO₃3-Phenylisobenzofuran-1(3H)-one94

Further Transformations of Hydroxyalkylphthalides:

Dehydration to Alkylidenephthalides: Reaction of 3-(1-hydroxyalkyl)phthalides with a mixture of orthophosphoric acid and formic acid can lead to the formation of (Z)-3-alkylidenephthalides. nih.gov

Rearrangement to Isocoumarins: Treatment of 3-(1-hydroxyalkyl)phthalides with p-toluenesulfonic acid can result in the formation of 3-alkyl-8-hydroxy/methoxyisocoumarins. nih.gov

Asymmetric Acylation:

A carbene-catalyzed dynamic kinetic resolution and asymmetric acylation of 3-hydroxyphthalide has been developed to produce enantiomerically enriched phthalidyl esters. ntu.edu.sg This method utilizes a chiral acyl azolium intermediate derived from a carbene catalyst. ntu.edu.sg

Table 3: Carbene-Catalyzed Asymmetric Acylation of 3-Hydroxyphthalide ntu.edu.sg

AldehydeCatalystBaseSolventYield (%)Enantiomeric Ratio (e.r.)
RCHONHC DDIEAEtOAc7699:1

NHC D = N-heterocyclic carbene precatalyst, DIEA = N,N-Diisopropylethylamine, EtOAc = ethyl acetate. RCHO represents a generic aldehyde.

Iv. Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Bromophthalide in solution. By probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the number, environment, and coupling of hydrogen atoms in this compound. The ¹H-NMR spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and methine protons.

In a typical spectrum, the aromatic protons of the phthalide (B148349) ring system appear as a complex series of multiplets in the downfield region, generally between δ 7.5 and 7.9 ppm. guidechem.com Specifically, the spectrum shows a doublet at approximately 7.84 ppm (J = 7.5 Hz), another doublet at 7.72 ppm (J = 7.5 Hz), and a multiplet around 7.57 ppm, corresponding to the protons on the benzene (B151609) ring. guidechem.com The methine proton (CH-Br) gives rise to a characteristic singlet at approximately 7.34 ppm. guidechem.com The integration of these signals confirms the presence of four aromatic protons and one methine proton, consistent with the molecular structure.

Table 1: ¹H-NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.84 d 7.5 Ar-H
7.72 d 7.5 Ar-H
7.57 d 7.8 Ar-H (2H)
7.34 s CH-Br

Data recorded in CDCl₃ at 300 MHz. guidechem.com

To complement the proton data, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is employed to map the carbon skeleton of this compound. The ¹³C-NMR spectrum provides a direct count of the unique carbon atoms and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

The spectrum of this compound displays eight distinct carbon signals. The carbonyl carbon of the lactone ring is typically the most downfield signal, appearing around δ 167.4 ppm. guidechem.com The aromatic carbons resonate in the region of δ 123-149 ppm. Specific assignments include signals at approximately 148.8, 135.3, 131.0, 125.9, 124.0, and 123.6 ppm. guidechem.com The carbon atom attached to the bromine (CH-Br) is observed further upfield, around δ 74.7 ppm. guidechem.com

Table 2: ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
167.4 C=O (Lactone)
148.8 Ar-C (Quaternary)
135.3 Ar-CH
131.0 Ar-CH
125.9 Ar-CH
124.0 Ar-CH
123.6 Ar-C (Quaternary)
74.7 CH-Br

Data recorded in CDCl₃ at 75 MHz. guidechem.com

For complex heterocyclic structures like this compound, advanced NMR techniques are invaluable for unambiguous signal assignment and detailed structural analysis. ipb.ptrsc.org These methods go beyond simple one-dimensional spectra to reveal through-bond and through-space correlations between nuclei.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) are routinely used. ipb.ptrsc.org A COSY experiment would establish the coupling relationships between adjacent protons in the aromatic ring, while an HSQC or HMQC experiment correlates each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. ipb.pt

¹³C-NMR Spectral Analysis for Carbon Framework Confirmation

X-ray Diffraction (XRD) Studies

While NMR spectroscopy provides the structure in solution, X-ray Diffraction (XRD) techniques are essential for determining the precise three-dimensional molecular structure and packing in the solid state. uol.de

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute structure of a crystalline compound. uhu-ciqso.escarleton.edu This technique involves irradiating a single, high-quality crystal of this compound with an X-ray beam. uol.de The resulting diffraction pattern is analyzed to generate a detailed three-dimensional map of electron density, from which the precise positions of all atoms in the molecule can be determined. uol.decarleton.edu

An SC-XRD analysis of this compound would provide highly accurate measurements of bond lengths, bond angles, and torsion angles. carleton.edu This data allows for the unequivocal confirmation of the phthalide ring's planarity, the position of the bromine atom, and the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. The resulting crystal structure data, including unit cell dimensions and space group, provides a fundamental understanding of the solid-state arrangement of the molecule. uhu-ciqso.es

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a solid sample. libretexts.org Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. ucmerced.edu

For this compound, PXRD is primarily used for phase identification, purity assessment, and analysis of polymorphism. malvernpanalytical.com By comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data, one can confirm the identity and crystalline form of a bulk sample. ucmerced.edu This technique is also crucial for studying how factors like temperature or pressure might induce phase transitions in the solid state. malvernpanalytical.com The analysis of peak broadening in a PXRD pattern can also provide information about crystallite size and microstrain within the material. malvernpanalytical.com

Single Crystal X-ray Diffraction for Molecular Structure Determination

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. sciencevision.orgpsu.edu The combined use of both FT-IR and FT-Raman spectroscopy offers a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other. tubitak.gov.trspectroscopyonline.com

The experimental vibrational spectra of molecules similar to this compound have been recorded and analyzed to assign the observed frequencies to specific molecular vibrations. researchgate.nettubitak.gov.tr For instance, in related phthalimide (B116566) structures, characteristic vibrational modes are assigned with a high degree of confidence. elixirpublishers.com

Key vibrational modes for phthalide-type structures generally include:

C-H Vibrations: Aromatic C-H stretching frequencies typically appear in the range of 3100-3000 cm⁻¹. researchgate.net In-plane and out-of-plane bending vibrations for these C-H bonds are also observed at lower frequencies. researchgate.net

C=O (Carbonyl) Vibrations: The lactone carbonyl group is a prominent feature. The stretching vibration (νC=O) is typically a strong band in the IR spectrum, often found in the region of 1750-1780 cm⁻¹ for γ-lactones.

C-O-C (Ether) Vibrations: The stretching vibrations of the ether linkage within the lactone ring usually result in strong bands in the 1300-1000 cm⁻¹ region.

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically occur in the 1600-1450 cm⁻¹ range. dergipark.org.tr

C-Br Vibration: The carbon-bromine stretching vibration is expected at lower frequencies, generally below 700 cm⁻¹. researchgate.net

The analysis of these characteristic bands in the FT-IR and FT-Raman spectra provides a "fingerprint" for this compound, confirming its structural features. psu.edu

To achieve a more precise and detailed assignment of the vibrational modes, experimental spectra are often correlated with theoretical calculations. nih.govresearchgate.net Density Functional Theory (DFT) is a widely used computational method for this purpose. aip.org By calculating the theoretical vibrational frequencies and comparing them to the experimental data, a more accurate interpretation of the spectra can be achieved. researchgate.net

Often, a scaling factor is applied to the calculated frequencies to account for systematic errors in the theoretical methods and to improve the agreement with experimental values. elixirpublishers.comresearchgate.net The root mean square (RMS) deviation between the scaled theoretical wavenumbers and the experimental ones is a measure of the quality of the correlation. researchgate.net This correlation allows for the confident assignment of even complex vibrational modes that may be difficult to interpret from experimental data alone.

Interpretation of Characteristic Vibrational Modes

Computational Chemistry and Theoretical Studies

Computational chemistry provides invaluable insights into the molecular structure, properties, and reactivity of compounds like this compound, complementing experimental findings. schrodinger.comresearchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems due to its balance of accuracy and computational cost. researchgate.netaip.org The B3LYP hybrid functional is a popular choice for such calculations, often paired with basis sets like 6-311++G(d,p) to provide reliable results for organic molecules. researchgate.netdergipark.org.tr

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the minimum energy conformation. qcware.comwordpress.com This process yields precise information about bond lengths, bond angles, and dihedral angles. qcware.com

Following geometry optimization, the electronic structure can be analyzed. researchgate.net This includes examining the distribution of electron density, which helps in understanding the molecule's reactivity. orientjchem.org Key aspects of electronic structure analysis include:

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). orientjchem.org This is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and orbital interactions within the molecule. elixirpublishers.com It can reveal the nature of chemical bonds, lone pairs, and delocalization of electrons. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. faccts.depsu.edu These theoretical frequencies correspond to the normal modes of vibration. psu.edu The calculation of the Hessian matrix, which contains the second derivatives of the energy with respect to the atomic coordinates, is central to determining these frequencies. psu.edu

The predicted frequencies and their corresponding intensities (for both IR and Raman) can be used to simulate the theoretical vibrational spectra. ethz.ch These simulated spectra can then be directly compared with the experimental FT-IR and FT-Raman spectra. nih.gov This comparison is instrumental in:

Confirming the accuracy of the computational model.

Providing a detailed and unambiguous assignment of the experimental vibrational bands. researchgate.netresearchgate.net

Understanding the nature of the vibrational modes through the analysis of their potential energy distribution (PED), which describes the contribution of different internal coordinates to each normal mode. tubitak.gov.tr

The excellent agreement often found between scaled DFT-calculated frequencies and experimental data validates both the experimental assignments and the theoretical model of the molecular structure and force field. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more familiar, localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method is invaluable for quantifying electron delocalization, also known as hyperconjugative interactions, by examining the interactions between occupied (donor) Lewis-type orbitals and unoccupied (acceptor) non-Lewis-type orbitals. uni-muenchen.dewikipedia.org The stability derived from these charge-transfer events is a key aspect of molecular structure and reactivity. icm.edu.pl

A study on analogous N-(2-bromoethyl)phthalimide demonstrated how NBO analysis can reveal charge delocalization patterns and intramolecular interactions. researchgate.net For this compound, a similar analysis would quantify the delocalization of electron density from the oxygen lone pairs (n_O) to the antibonding π* orbitals of the carbonyl group (π_C=O) and the aromatic ring, as well as interactions involving the bromine atom's lone pairs and the adjacent σ orbitals.

Table 1: Key Concepts in Natural Bond Orbital (NBO) Analysis

Parameter Description Significance for this compound
Lewis-Type NBOs Orbitals corresponding to the familiar Lewis structure elements: core, lone pair (LP), and bond (σ or π) orbitals. Their occupancy is typically close to 2. Describes the primary covalent bonding framework and lone pairs on the oxygen and bromine atoms.
Non-Lewis-Type NBOs Formally unoccupied orbitals, including antibonding (σ* or π*) and Rydberg orbitals. wikipedia.org Act as electron acceptors in delocalization events. Key acceptors would be the π(C=O) and σ(C-Br) orbitals.
Occupancy The number of electrons in a given NBO. Deviations from integer values (2 for a bond/lone pair, 0 for an antibond) indicate electron delocalization. wikipedia.org

| E(2) Stabilization Energy | The energy lowering due to the interaction between a filled donor NBO and an empty acceptor NBO, calculated via second-order perturbation theory. uni-muenchen.de | Quantifies the strength of specific intramolecular interactions, such as n → π* or σ → σ*, revealing the most significant charge delocalization pathways. |

Simulated UV-Vis Spectra and Excited Electronic Transitions

The simulation of ultraviolet-visible (UV-Vis) absorption spectra using computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT), provides deep insight into the electronic transitions of a molecule. mdpi.comsharif.edu This technique calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one, which corresponds to the absorption of light. gaussian.com

For this compound, a TD-DFT calculation would predict the maximum absorption wavelengths (λ_max), the intensity of these absorptions (represented by the oscillator strength, f), and the primary orbitals involved in each electronic transition. gaussian.comresearchgate.net The most significant transitions typically occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter related to the molecule's electronic properties and reactivity. scielo.org.mx

The resulting simulated spectrum can be plotted as molar absorptivity versus wavelength, which can then be compared with experimental data to validate the computational model. mdpi.comresearchgate.net Analysis of the contributing orbitals for each excitation (e.g., π → π* or n → π*) helps in assigning the absorption bands observed experimentally. In this compound, transitions are expected to involve the π-system of the benzene ring, the carbonyl group, and the non-bonding lone pair orbitals of the oxygen and bromine atoms.

Table 2: Hypothetical TD-DFT Output for this compound

Excitation Wavelength (λ_max, nm) Oscillator Strength (f) Major Orbital Contributions Transition Type
S0 → S1 295 0.015 HOMO → LUMO (75%) n → π*
S0 → S2 260 0.250 HOMO-1 → LUMO (55%)HOMO → LUMO+1 (30%) π → π*

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio (from first principles) method in computational chemistry used to approximate the wavefunction and energy of a quantum many-body system. wikipedia.org It is based on the mean-field approximation, where each electron is considered to move in an average electrostatic field generated by all other electrons, rather than accounting for instantaneous electron-electron repulsions. wikipedia.orgslideshare.net The many-electron wavefunction is approximated by a single Slater determinant, which correctly ensures the antisymmetry required for fermions like electrons. wikipedia.orgusp.br

The HF equations are solved iteratively in a process known as the Self-Consistent Field (SCF) method. stuba.sk An initial guess of the orbitals is used to calculate the average field, which is then used to obtain a new set of orbitals. This process is repeated until the orbitals and the total energy no longer change significantly between iterations. wikipedia.org

While the HF method is a crucial starting point for many computational procedures and provides reasonable molecular geometries, its primary limitation is the neglect of electron correlation. usp.br This neglect means that the calculated energies are always higher than the true energy. More advanced methods, such as Møller-Plesset perturbation theory or Density Functional Theory (DFT), are often used to obtain more accurate results, though HF itself remains a valuable tool for basic structural and electronic analysis. slideshare.netresearchgate.net

Table 3: Core Principles and Limitations of the Hartree-Fock (HF) Method

Feature Description
Methodology An ab initio variational method that minimizes the energy of a single Slater determinant wavefunction. wikipedia.org
Approximation Employs the mean-field approximation, where each electron interacts with the average field of all others. wikipedia.org
Key Concept Solves equations iteratively until a Self-Consistent Field (SCF) is achieved. stuba.sk
Primary Strength Provides a good first approximation of molecular orbitals and geometries from first principles.

| Primary Limitation | Neglects electron correlation, leading to systematic errors in energy calculations. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. nih.gov This provides a dynamic, atomic-level view of molecular behavior that is often inaccessible to experimental techniques. nih.gov

For a molecule like this compound, MD simulations could be employed to explore a range of phenomena. For instance, simulations could reveal its conformational flexibility, the stability of its structure at different temperatures, and its interactions with solvent molecules. In a more complex scenario, MD could be used to simulate the process of this compound binding to a biological target, providing insights into the binding mechanism and stability of the resulting complex. chemrxiv.org

Executing an MD simulation requires a force field—a set of parameters that defines the potential energy of the system—and an initial set of coordinates for all atoms. The simulation then proceeds for a set period, often on the order of nanoseconds to microseconds, allowing for the observation of dynamic processes. researchgate.net

Solvent Effects and Continuum Models

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. slideshare.net Explicitly modeling every solvent molecule in a simulation can be computationally prohibitive. wikipedia.org Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), offer an efficient alternative by representing the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnih.gov

In these models, the solute molecule is placed within a cavity carved out of the dielectric continuum. q-chem.com The solute's electric field polarizes the surrounding continuum, which in turn creates a reaction field that acts back on the solute, influencing its electronic structure and energy. q-chem.com This approach allows for the calculation of properties like solvation free energy and the effect of the solvent on molecular geometry and spectra. wikipedia.orgnih.gov

Studies on related molecules like N-bromophthalimide have successfully used continuum models to investigate how solvent polarity affects molecular properties such as the dipole moment. iospress.com For this compound, applying a model like the Integral Equation Formalism PCM (IEFPCM) could predict how its UV-Vis spectrum shifts in different solvents (solvatochromism) or how its conformational equilibrium might change, providing a more realistic theoretical description. nih.gov

Table 4: Common Implicit Solvation Models

Model Acronym Key Feature
Polarizable Continuum Model PCM A general class of models where the solute is placed in a cavity within a polarizable dielectric continuum. wikipedia.org
Conductor-like PCM C-PCM A variant of PCM that uses a simplified boundary condition based on a conductor, which can reduce errors from outlying charge. wikipedia.orgq-chem.com
Integral Equation Formalism PCM IEFPCM An accurate and widely used formulation of PCM that avoids some of the artifacts of earlier implementations. nih.gov

| Conductor-like Screening Model | COSMO | Similar to C-PCM, it models the solvent as a conductor, which is computationally efficient. nih.gov |

V. Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Organic Synthesisguidechem.comvulcanchem.comchembk.comvulcanchem.com

3-Bromophthalide is a key reagent in organic synthesis, primarily utilized for its ability to introduce the phthalide (B148349) substructure into various molecular frameworks. guidechem.com The presence of a bromine atom at the 3-position of the phthalide ring system imparts significant reactivity, allowing for a range of chemical transformations.

Synthesis of Complex Phthalide Derivativesguidechem.comnih.govmdpi.com

The strategic placement of the bromine atom in this compound makes it an excellent starting material for generating a diverse library of substituted phthalides. guidechem.comnih.gov The bromine can be readily displaced by a variety of nucleophiles, or it can participate in metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of different functional groups at the C-3 position, leading to the creation of complex phthalide derivatives. nih.govmdpi.com

For instance, the synthesis of 3-arylphthalides can be achieved through the coupling of this compound with arylboronic acids under palladium catalysis. researchgate.net This method has proven effective even in the presence of water, yielding the desired products in high yields. researchgate.net Another approach involves the initial conversion of this compound to 3-hydroxyphthalide, which can then undergo acid-catalyzed condensation with various arene rings to form 3-arylphthalide derivatives. mdpi.com

A notable synthetic pathway begins with the radical bromination of commercial phthalide using N-bromosuccinimide (NBS) to quantitatively yield this compound. mdpi.com This intermediate can then be hydrolyzed to 3-hydroxyphthalide, which, under acidic conditions, forms an electrophilic phthalidyl ion that subsequently reacts with arenes to produce 3-arylphthalides. mdpi.com

Introduction of Phthalide Moieties into Diverse Moleculeschembk.comgoogle.com

Beyond the synthesis of phthalide derivatives, this compound is instrumental in incorporating the phthalide group into a broader range of molecules. chembk.comgoogle.com This is particularly significant in medicinal chemistry, where the phthalide moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug. The process often involves the reaction of this compound with a suitable functional group on a target molecule, such as a carboxylic acid or an amine, to form a new carbon-carbon or carbon-heteroatom bond. This versatility makes this compound a valuable tool for molecular modification and the development of new chemical entities. vulcanchem.com

Pharmaceutical Intermediate Applicationsvulcanchem.comchembk.com

The utility of this compound extends significantly into the pharmaceutical industry, where it functions as a key intermediate in the synthesis of several important drugs. vulcanchem.comchembk.com

Precursor for Bioactive Phthalidesnih.govmdpi.com

Many naturally occurring and synthetic phthalides exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. nih.gov this compound serves as a fundamental starting material for the synthesis of these bioactive compounds. mdpi.com By leveraging the reactivity of the bromine atom, chemists can construct complex phthalide structures that mimic or enhance the properties of natural products. nih.govmdpi.com

Synthesis of Specific Pharmaceutical Compounds (e.g., Talampicillin, Talniflumate)vulcanchem.com

This compound is a crucial intermediate in the industrial synthesis of specific pharmaceutical agents. chembk.com Two prominent examples are the antibiotic Talampicillin and the anti-inflammatory drug Talniflumate. vulcanchem.comdrugfuture.com

Talampicillin: This compound is a prodrug of the antibiotic ampicillin (B1664943). chemicalbook.com The synthesis of Talampicillin involves the esterification of ampicillin's carboxylic acid group with this compound. vulcanchem.com This modification enhances the oral bioavailability of ampicillin. vulcanchem.com One synthetic method involves reacting the potassium salt of enamine-protected ampicillin with this compound in a mixture of acetone (B3395972) and ethyl acetate. chemicalbook.com Another patented process describes the reaction of anhydrous ampicillin with this compound in dimethylformamide in the presence of formaldehyde (B43269) and potassium carbonate. prepchem.comgoogle.com

Talniflumate: This non-steroidal anti-inflammatory drug (NSAID) is the phthalidyl ester of niflumic acid. drugfuture.com Its synthesis involves the reaction of a salt of niflumic acid with this compound. drugfuture.com This esterification strategy is a common approach for creating prodrugs that can improve a drug's therapeutic profile. nih.gov

Table 1: Pharmaceutical Compounds Synthesized Using this compound
Pharmaceutical CompoundTherapeutic ClassRole of this compoundReference
TalampicillinAntibiotic (Prodrug of Ampicillin)Esterification of ampicillin's carboxylic acid group. vulcanchem.comchemicalbook.com
TalniflumateAnti-inflammatory (NSAID)Esterification of niflumic acid. drugfuture.com

Potential in Agrochemicals and Material Sciencesmolecule.com

While the primary applications of this compound are in organic synthesis and pharmaceuticals, its derivatives also show potential in the fields of agrochemicals and material science. smolecule.com

In agrochemicals , derivatives of this compound may be developed as pesticides or herbicides due to their potential biological activity. smolecule.com The structural features of phthalides can be modified to target specific biological pathways in pests or weeds.

In material science , the rigid structure and the presence of a bromine atom in this compound and its derivatives make them interesting candidates for the development of new materials. vulcanchem.comsmolecule.com For example, they could be used as monomers for flame-retardant polymers or in the creation of materials with specific electronic or optical properties. vulcanchem.comsmolecule.com

Vi. Biological and Pharmacological Research Mechanism Focused

Antimicrobial Activity and Mechanisms

3-Bromophthalide has been identified as a potent antibacterial agent. biosynth.com Its antimicrobial efficacy is centered on a specific mechanism that targets essential metabolic pathways in bacteria, leading to cell death. biosynth.com Research indicates a selective spectrum of activity, particularly against certain types of bacteria while being ineffective against others. biosynth.comcymitquimica.com

Studies have demonstrated that this compound exhibits notable antibacterial action against a range of Gram-positive bacteria. biosynth.comcymitquimica.com Among the susceptible pathogens are clinically significant species such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens. biosynth.comcymitquimica.com Clostridium perfringens is a Gram-positive, spore-forming bacterium responsible for various diseases in humans and animals, including food poisoning and necrotic enteritis. nih.govmicropspbgmu.ru The activity of this compound against such pathogens highlights its potential as a subject for further antimicrobial research.

Table 1: Documented Antibacterial Spectrum of this compound

Bacterial TypeExample SpeciesActivity of this compoundReference
Gram-PositiveMethicillin-Resistant Staphylococcus aureus (MRSA)Active biosynth.com, cymitquimica.com
Gram-PositiveClostridium perfringensActive biosynth.com, cymitquimica.com
Acid-FastMycobacterium tuberculosisNot Active biosynth.com, cymitquimica.com
Acid-FastMycobacterium avium ComplexNot Active biosynth.com, cymitquimica.com

The primary mechanism underlying the antibacterial effect of this compound is the disruption of fatty acid biosynthesis. biosynth.com This metabolic pathway, known as the type II fatty acid synthase (FAS-II) system in bacteria, is vital for building bacterial cell membranes and is distinct from the type I system found in mammals, making it an attractive target for antimicrobial agents. nih.govresearchgate.net this compound functions by blocking enzymes within this pathway. biosynth.com The inhibition of fatty acid synthesis is a critical disruption of cellular function that ultimately leads to bacterial cell death. biosynth.com This mode of action is shared by other known antibacterial agents that target various enzymes in the FAS-II pathway. nih.govmdpi.com

Despite its effectiveness against certain Gram-positive bacteria, research has shown that this compound is not active against acid-fast bacteria. biosynth.comcymitquimica.com This group of bacteria, which includes the genus Mycobacterium, is characterized by a unique cell wall structure rich in mycolic acids. nih.govnih.gov Specifically, this compound has been found to be ineffective against Mycobacterium tuberculosis and the Mycobacterium avium complex. biosynth.comcymitquimica.com This lack of activity suggests that the mycolic acid-rich cell wall of acid-fast bacteria may act as a barrier, or that the specific enzymatic targets of this compound are absent or modified in these organisms.

Inhibition of Fatty Acid Synthesis in Bacterial Cells

Anti-inflammatory Effects and Mechanisms

In addition to its antimicrobial properties, this compound has been noted for its anti-inflammatory effects. biosynth.com The mechanisms behind this activity are believed to involve the modulation of key inflammatory pathways, including those responsible for the synthesis of prostaglandins (B1171923) and the expression of signaling molecules known as cytokines.

Table 2: Investigated Anti-inflammatory Mechanisms Related to Phthalides

MechanismEffectRelevant Molecule(s)Reference
Inhibition of Prostaglandin (B15479496) SynthesisPotential reduction of inflammationProstaglandins biosynth.com
Modulation of Pro-inflammatory Cytokines (by a derivative)Reduced mRNA expressionInterleukin-1 beta (Il1b), Interleukin-6 (Il6) nih.gov, researchgate.net

One of the proposed mechanisms for the anti-inflammatory action of this compound is its ability to inhibit the synthesis of prostaglandins. biosynth.com Prostaglandins are lipid compounds that play a central role in the inflammatory process, contributing to pain, fever, and swelling. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly function by blocking the enzymes that produce prostaglandins. nih.gov The potential of this compound to interfere with this pathway suggests a basis for its observed anti-inflammatory properties. biosynth.com

Research into derivatives of this compound has provided further insight into the anti-inflammatory potential of the phthalide (B148349) structure. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), are crucial mediators of the inflammatory response. scielo.brthermofisher.com Their over-expression can lead to significant inflammatory reactions. nih.gov A study involving the synthesis of 3-arylphthalide derivatives, which used this compound as the starting material, investigated their anti-inflammatory activity. nih.govresearchgate.net One specific derivative, 3-(2,4-dihydroxyphenyl)phthalide, was found to significantly reduce the mRNA expression of Il1b and Il6 in lipopolysaccharide-stimulated macrophage cells. nih.govresearchgate.net While this activity was demonstrated by a derivative and not this compound itself, it indicates that the phthalide scaffold is a promising base for developing modulators of key inflammatory cytokines. nih.govresearchgate.net

Inhibition of Nitric Oxide (NO) Production

Research into the anti-inflammatory properties of this compound derivatives has focused on their ability to inhibit the production of nitric oxide (NO). NO is a key signaling molecule in inflammatory processes, and its overproduction is associated with various inflammatory conditions. epo.org In studies involving derivatives synthesized from this compound, the anti-inflammatory activity was evaluated by measuring the inhibition of NO production in immune cell lines. nih.gov

Specifically, a series of 3-arylphthalide derivatives, synthesized using this compound as a starting material, were tested in lipopolysaccharide (LPS)-stimulated microglial (Bv.2) and macrophage (RAW 264.7) cells. nih.gov LPS stimulation is a standard method to induce an inflammatory response, leading to a significant increase in the release of inflammatory mediators like NO. nih.gov The concentration of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, was measured to quantify NO production. nih.gov

One derivative, 3-(2,4-dihydroxyphenyl)phthalide, demonstrated strong inhibition of NO production in both cell lines, indicating significant anti-inflammatory potential. nih.gov This suggests that the phthalide structure, accessible from this compound, can be modified to create potent inhibitors of inflammatory mediators. nih.gov

Effects on Metabolic Disorders and Heart Disease

Structure-Activity Relationship (SAR) Studies

SAR studies on derivatives of this compound have been instrumental in identifying key structural motifs that govern their biological effects. These investigations typically involve the synthesis of a library of related compounds where specific parts of the molecule are altered, followed by biological screening to determine the impact of these changes.

The nature and position of substituents on the phthalide core, particularly at the 3-position, have a profound impact on the biological activity of the resulting compounds. Research has demonstrated that modifications to the aryl ring of 3-arylphthalides, which are synthesized from this compound, significantly influence their antioxidant and anti-inflammatory properties. nih.gov

Studies on a series of 3-arylphthalide derivatives have shown that the presence and placement of hydroxyl (-OH) groups on the C-3 aryl ring are critical for anti-inflammatory activity. researchgate.net For instance, in the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglial and macrophage cells, compounds with two hydroxyl substituents on the C-3 aryl ring, such as 3-(2,4-dihydroxyphenyl)phthalide and 3-(3,4-dihydroxyphenyl)phthalide, demonstrated significant inhibitory effects. researchgate.net The relative positions of these hydroxyl groups also play a role; a compound with hydroxyl groups at the ortho- and para-positions showed different levels of NO inhibition in Bv.2 microglial cells compared to a derivative with meta- and para-hydroxyl groups, suggesting that the substitution pattern is a determining factor for activity. researchgate.net However, this specific trend was not observed in RAW 264.7 macrophage cells, where both dihydroxy-substituted compounds exhibited similar levels of NO inhibition. researchgate.net

In terms of antioxidant activity, the substitution pattern of hydroxyl groups is also a key determinant. The compound 3-(2,4-dihydroxyphenyl)phthalide was found to exhibit superior antioxidant activity compared to the Trolox standard, a well-known antioxidant. dntb.gov.ua This highlights the importance of the dihydroxy substitution on the aryl ring for conferring potent antioxidant properties.

Beyond aryl substituents, the nature of the group at the C-3 position is a general determinant of bioactivity. The core structure of phthalides, 1(3H)-isobenzofuranone, typically features substitutions at the C-3 position, which can include alkyl chains, spirocycles, and aromatic rings. nih.govacs.org While many naturally occurring bioactive phthalides contain alkyl residues at the C-3 position, the exploration of 3-aryl derivatives has opened new avenues for discovering anti-inflammatory agents. nih.gov

Table 1: Influence of C-3 Aryl Substituents on Anti-Inflammatory Activity Data sourced from a study on inhibition of LPS-induced nitric oxide (NO) production. researchgate.net

CompoundC-3 Aryl SubstituentNO Inhibition in Bv.2 Cells (% of Control)NO Inhibition in RAW 264.7 Cells (% of Control)
5a2,4-dihydroxyphenyl25.0 ± 2.035.9 ± 5.6
5b4-hydroxyphenyl79.2 ± 3.580.5 ± 2.2
5c4-methoxyphenyl92.1 ± 1.889.1 ± 3.4
5d2-bromo-5-hydroxy-4-methoxyphenyl90.8 ± 4.095.0 ± 2.9
5e3,4-dihydroxyphenyl56.7 ± 4.539.4 ± 3.9
5f3,4-dimethoxyphenyl93.8 ± 2.391.7 ± 2.5

The design of novel 3-arylphthalide derivatives from this compound is a strategic approach to enhance specific biological activities, such as antioxidant and anti-inflammatory effects. This process begins with a lead compound, often a naturally occurring phthalide, and involves the rational introduction of various functional groups to probe for improved potency and selectivity. nih.gov

The synthesis of 3-arylphthalides is often initiated by the radical bromination of phthalide to produce this compound, which is then hydrolyzed to 3-hydroxyphthalide. researchgate.net This intermediate serves as a key precursor that can undergo condensation with various arene rings under acidic conditions to yield a library of 3-arylphthalide derivatives. researchgate.net This synthetic strategy allows for the systematic exploration of different substitution patterns on the aryl ring. researchgate.net

For example, based on the known anti-inflammatory properties of some natural phthalides bearing alkyl residues, researchers have designed and synthesized 3-arylphthalides to explore a different chemical space. nih.gov The rationale was to investigate if an aromatic ring at the C-3 position could confer or enhance anti-inflammatory and antioxidant activities. nih.gov

Table 2: Antioxidant Activity of Selected 3-Arylphthalide Derivatives Activity measured by the ABTS assay and expressed as TEAC (Trolox Equivalent Antioxidant Capacity). researchgate.net

CompoundC-3 Aryl SubstituentTEAC (µM)
5a2,4-dihydroxyphenyl2.01 ± 0.05
5b4-hydroxyphenyl1.10 ± 0.03
5e3,4-dihydroxyphenyl1.60 ± 0.04
Trolox (Standard)-1.00

Q & A

Basic: What are the standard synthetic routes for preparing 3-Bromophthalide, and what analytical methods confirm its purity?

Methodological Answer:
this compound is typically synthesized via bromination of phthalide using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) in anhydrous conditions. The reaction is monitored via thin-layer chromatography (TLC) to track completion. Post-synthesis, purity is confirmed using 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR to verify the absence of unreacted starting materials or byproducts. IR spectroscopy is used to confirm the lactone carbonyl stretch (~1768 cm1^{-1}) and aromatic C-Br vibrations . For quantitative purity, HPLC with UV detection (e.g., at 254 nm) is recommended, ensuring ≥98% purity as per industrial standards .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

Methodological Answer:
Optimization requires systematic variation of parameters:

  • Solvent choice : Anhydrous dichloromethane or DMF improves bromine reactivity while reducing hydrolysis.
  • Temperature control : Maintaining 0–5°C suppresses side reactions like dibromination.
  • Stoichiometry : A 1.1:1 molar ratio of brominating agent to phthalide avoids excess bromine, which can lead to over-brominated byproducts (e.g., 3,5-dibromophthalide).
  • Catalysts : Lewis acids like FeCl3_3 may enhance regioselectivity.
    Post-reaction, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. GC-MS or high-resolution mass spectrometry (HRMS) identifies trace byproducts, as seen in studies resolving m/zm/z 212.9558 ([M+H]+^+ for 79Br^{79}\text{Br}) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • 1H^1\text{H}-NMR : Aromatic protons appear as doublets (δ 7.5–8.0 ppm), with the lactone methylene group as a singlet (~δ 5.2 ppm).
  • 13C^{13}\text{C}-NMR : The lactone carbonyl resonates at ~170 ppm; aromatic carbons adjacent to Br show deshielding (~125–135 ppm).
  • IR spectroscopy : Key peaks include the lactone C=O stretch (~1768 cm1^{-1}) and C-Br absorption (~690 cm1^{-1}).
  • Elemental analysis : Confirms %C, %H, and %Br to validate molecular formula C8H5BrO2\text{C}_8\text{H}_5\text{BrO}_2 .

Advanced: How can discrepancies in reported spectral data for this compound be resolved?

Methodological Answer:
Discrepancies (e.g., shifted NMR peaks) may arise from solvent effects, impurities, or instrumentation calibration. To resolve:

Reproduce conditions : Use identical solvents (e.g., CDCl3_3) and NMR frequencies (e.g., 399.945 MHz for 1H^1\text{H}) as cited studies.

Spiking experiments : Add authentic this compound to the sample; peak coalescence confirms identity.

Cross-validate with HRMS : Compare observed m/zm/z 212.9558 ([M+H]+^+) with theoretical values for 79Br^{79}\text{Br} and 81Br^{81}\text{Br} isotopes .

Literature benchmarking : Align data with peer-reviewed studies (e.g., Ortega et al., 2022) rather than vendor catalogs .

Basic: What are the primary research applications of this compound in organic synthesis?

Methodological Answer:
this compound serves as:

  • Building block : For synthesizing phthalide derivatives via Suzuki-Miyaura cross-coupling (e.g., 3-arylphthalides with antioxidant activity).
  • Lactone precursor : In ring-opening reactions to generate brominated carboxylic acids.
  • Intermediate : In natural product synthesis (e.g., analogues of cytotoxic marine compounds).
    Documentation of reaction pathways should include kinetic studies (e.g., monitoring lactone stability under basic conditions) .

Advanced: How can this compound be utilized in designing asymmetric catalysis studies?

Methodological Answer:
The bromine atom in this compound acts as a directing group for enantioselective transformations:

  • Chiral ligand screening : Test ligands like BINAP or Salen in Pd-catalyzed asymmetric allylic alkylation.
  • Dynamic kinetic resolution : Optimize conditions (e.g., temperature, solvent polarity) to favor one enantiomer during lactone ring-opening.
  • Mechanistic probes : Use 2H^2\text{H}-labeling or DFT calculations to study steric effects on chirality transfer.
    Publish protocols in line with reproducibility standards, detailing catalyst loading (≤5 mol%) and turnover frequency (TOF) metrics .

Basic: How should researchers handle contradictions in reported yields for this compound synthesis?

Methodological Answer:
Contradictions often stem from unoptimized conditions or purity assessment methods. To address:

Replicate procedures : Use identical reagents (e.g., anhydrous PBr3\text{PBr}_3) and glassware (oven-dried).

Quantify yields : Report both isolated and spectroscopic yields; discrepancies >10% warrant re-evaluation.

Compare analytical methods : HPLC purity vs. NMR integration may differ due to undetected volatiles .

Advanced: What strategies mitigate bromine-related hazards during this compound synthesis?

Methodological Answer:

  • Containment : Use sealed reactors with scrubbers to trap HBr gas.
  • Personal protective equipment (PPE) : Acid-resistant gloves and face shields.
  • Waste management : Quench excess bromine with Na2_2S2_2O3_3 before disposal.
  • Real-time monitoring : IR spectroscopy detects bromine leaks. Document safety protocols per institutional guidelines and SDS recommendations (e.g., MedChemExpress, 2024) .

Basic: How can researchers ensure reproducibility when synthesizing this compound?

Methodological Answer:

  • Detailed protocols : Specify reaction times, temperatures, and stirring rates.
  • Batch consistency : Use reagents from the same supplier (e.g., Kanto Reagents >95% purity).
  • Data transparency : Share raw NMR/IR files in supplementary materials.
  • Peer validation : Collaborate with independent labs to verify yields .

Advanced: What computational tools aid in predicting this compound reactivity?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states for bromine substitution.
  • Molecular docking : Predict binding affinity in enzyme inhibition studies (e.g., COX-2).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with antioxidant activity.
    Validate predictions with experimental IC50_{50} values from assays like DPPH radical scavenging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.